molecular formula C19H19NO2 B14466823 2-(Dimethylamino)ethyl anthracene-9-carboxylate CAS No. 73282-80-1

2-(Dimethylamino)ethyl anthracene-9-carboxylate

Cat. No.: B14466823
CAS No.: 73282-80-1
M. Wt: 293.4 g/mol
InChI Key: GVCONYDDUMOQGA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl anthracene-9-carboxylate is a chemical compound with the molecular formula C19H19NO2. It is an ester derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl anthracene-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)ethyl anthracene-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl anthracene-9-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes like DNA topoisomerase II, leading to cytotoxic effects. Additionally, the compound’s fluorescent properties allow it to be used as a probe for studying various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl benzoate
  • 2-(Dimethylamino)ethyl acridine-4-carboxamide
  • 9-Anthraldehyde oxime

Uniqueness

2-(Dimethylamino)ethyl anthracene-9-carboxylate is unique due to its combination of fluorescent properties and ability to interact with biological molecules. This makes it particularly valuable in both chemical and biological research, as well as in the development of advanced materials for electronic applications .

Properties

CAS No.

73282-80-1

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl anthracene-9-carboxylate

InChI

InChI=1S/C19H19NO2/c1-20(2)11-12-22-19(21)18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3

InChI Key

GVCONYDDUMOQGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

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